molecular formula C11H15BrN2O3 B15402112 Tert-butyl 3-bromo-6-methoxypyridin-2-ylcarbamate CAS No. 1196157-15-9

Tert-butyl 3-bromo-6-methoxypyridin-2-ylcarbamate

Cat. No.: B15402112
CAS No.: 1196157-15-9
M. Wt: 303.15 g/mol
InChI Key: MYRLOJIRDSJBRH-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-6-methoxypyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C11H15BrN2O3 and its molecular weight is 303.15 g/mol. The purity is usually 95%.
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Properties

CAS No.

1196157-15-9

Molecular Formula

C11H15BrN2O3

Molecular Weight

303.15 g/mol

IUPAC Name

tert-butyl N-(3-bromo-6-methoxypyridin-2-yl)carbamate

InChI

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-9-7(12)5-6-8(13-9)16-4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

MYRLOJIRDSJBRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)OC)Br

Origin of Product

United States

Biological Activity

Tert-butyl 3-bromo-6-methoxypyridin-2-ylcarbamate is a synthetic compound with notable potential in biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H19BrN2O3
  • Molecular Weight : 331.21 g/mol
  • Functional Groups : The compound features a tert-butyl group, a bromine atom at the 3-position, a methoxy group at the 6-position of the pyridine ring, and a carbamate functional group. These structural characteristics contribute to its unique chemical behavior and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological responses. The exact mechanisms depend on the target and the context of use, which are still under investigation.

Cytotoxicity and Safety Profile

Preliminary studies on structurally related compounds demonstrate favorable toxicity profiles. For example, certain derivatives exhibited high cell viability in MCF-7 cancer cells at concentrations significantly above their minimum inhibitory concentrations (MICs). This suggests that this compound may also possess a favorable safety profile, although specific cytotoxicity data for this compound is still required .

Structure-Activity Relationship (SAR)

A comparative study on similar pyridine derivatives highlighted the importance of structural modifications on biological activity. The introduction of polar groups or variations in alkyl chain length significantly influenced antimicrobial efficacy and cytotoxicity. Such findings underscore the potential for optimizing this compound through targeted structural changes to enhance its therapeutic properties .

CompoundMIC (µg/mL)Activity TypeNotes
Compound A4Anti-MRSAHigh potency against resistant strains
Compound B8Anti-C. difficileModerate activity observed
Tert-butyl derivativeTBDTBDFurther studies needed

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